4-Propylbenzaldehyde
Description
Contextualization within Aromatic Aldehyde Chemistry
Aromatic aldehydes, a class of organic compounds characterized by an aldehyde functional group attached to an aromatic ring, are fundamental building blocks in organic chemistry. 4-Propylbenzaldehyde, with the chemical formula C10H12O, is a distinct member of this family. cymitquimica.comsmolecule.com Its structure, featuring a propyl group at the para-position of the benzaldehyde (B42025), distinguishes it from simpler counterparts like benzaldehyde itself. cymitquimica.com This alkyl substitution influences the electronic and steric properties of the molecule, thereby modulating its reactivity in various chemical transformations. The presence of the aldehyde group makes it highly reactive and capable of participating in a range of reactions, including oxidations, reductions, and condensation reactions. ontosight.ai
The physical and chemical properties of this compound are well-documented and provide a foundation for its application in research.
Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C10H12O cymitquimica.com |
| Molecular Weight | 148.20 g/mol nih.govsigmaaldrich.com |
| Appearance | Colorless to pale yellow liquid cymitquimica.comontosight.ai |
| Odor | Almond-like cymitquimica.comontosight.ai |
| Boiling Point | 239.9°C to 240°C at 760 mmHg chemicalbook.comchemsrc.com |
| Density | Approximately 1.0050 g/mL at 25°C sigmaaldrich.comchemicalbook.comchemsrc.com |
| Refractive Index | n20/D 1.532 (lit.) sigmaaldrich.comchemicalbook.com |
This table is populated with data from multiple sources. cymitquimica.comnih.govsigmaaldrich.comchemicalbook.comchemsrc.comlookchem.com
Significance in Contemporary Organic Synthesis and Materials Science Research
The versatility of this compound has positioned it as a valuable intermediate in modern organic synthesis. Its aldehyde functionality serves as a reactive handle for constructing more complex molecular frameworks. Researchers have utilized this compound as a starting material or key building block in the synthesis of a variety of organic compounds. ontosight.ai For instance, it is employed in reactions such as aldol (B89426) condensations, reductive aminations, and Wittig reactions to create molecules with specific functionalities. smolecule.com
Specific examples of its application in organic synthesis include its use in the preparation of:
(E)-N-(4-propylbenzylidene)-2-((4-methoxyphenyl)amino)acetohydrazide ottokemi.com
2-(4-propylbenzylidene)-1-(5-bromo-2-morpholinopyrimidin-4-yl)hydrazine sigmaaldrich.com
H2-5(p-carboxyphenyl)-10,15,20-tri-(4-propyl)phenylporphyrin sigmaaldrich.com
3-(4-propylphenyl)propanenitrile sigmaaldrich.com
Fluoroquinolone clubbed 1,3,4-thiadiazole (B1197879) motifs chemicalbook.comlookchem.com
Beyond traditional organic synthesis, this compound is finding a niche in the development of advanced materials. Its incorporation into larger molecular structures can influence the properties of the resulting materials. Research has explored its use in the synthesis of novel materials with potential applications in electronics and optoelectronics. smolecule.com For example, it has been investigated for its role in the development of organic light-emitting diodes (OLEDs), aiming to create more efficient and sustainable materials for future technologies. smolecule.com The compound is also used in the synthesis of resins and polymers, where it can impart specific chemical properties that enhance performance and durability. riverlandtrading.com Furthermore, its derivatives, such as this compound diethyl acetal (B89532), can serve as protected forms of the aldehyde, allowing for controlled release and precise timing in complex reaction sequences, which is valuable in both organic and materials synthesis. smolecule.com
The growing body of research highlights the expanding role of this compound as a versatile tool for chemists, enabling the creation of diverse and functional molecules for a wide array of applications, from pharmaceuticals to advanced materials. riverlandtrading.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-propylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-2-3-9-4-6-10(8-11)7-5-9/h4-8H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAUCRURSQMOFGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6067412 | |
| Record name | Benzaldehyde, 4-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6067412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Benzaldehyde, 4-propyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
28785-06-0 | |
| Record name | 4-Propylbenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28785-06-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Propylbenzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028785060 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzaldehyde, 4-propyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzaldehyde, 4-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6067412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-propylbenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.732 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 4-PROPYLBENZALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AFA5SA2NA5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies for 4 Propylbenzaldehyde
Elucidation of Friedel-Crafts Acylation Mechanisms for Propylbenzene (B89791)
A primary route to 4-propylbenzaldehyde involves the Friedel-Crafts acylation of propylbenzene to form an aryl ketone, which is subsequently converted to the target aldehyde. unacademy.com This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for creating carbon-carbon bonds with aromatic compounds. masterorganicchemistry.com
The regioselectivity in the Friedel-Crafts acylation of propylbenzene is critical for maximizing the yield of the desired para-isomer. The propyl group is an ortho-para directing group, and the choice of Lewis acid catalyst significantly influences the ratio of the isomers. Strong Lewis acids such as aluminum chloride (AlCl₃) and ferric chloride (FeCl₃) are commonly used to catalyze the reaction. masterorganicchemistry.comnumberanalytics.com
The steric bulk of both the substrate's alkyl group and the catalyst complex influences the substitution pattern. The larger propyl group offers considerable steric hindrance at the ortho positions, which inherently favors substitution at the less hindered para position. This effect can be amplified by the size of the electrophilic species, which is often a complex of the acyl chloride and the Lewis acid catalyst. numberanalytics.com The use of certain solid acid catalysts, like specific zeolites, has been shown to further enhance para-selectivity, offering advantages in catalyst recovery and reuse. researchgate.net
Table 1: Effect of Catalyst on Regioselectivity in Friedel-Crafts Acylation
| Catalyst System | Substrate | Acylating Agent | Para-selectivity (%) | Notes |
|---|---|---|---|---|
| AlCl₃ | Toluene (B28343) | Acetyl Chloride | ~98 | High para-selectivity due to steric hindrance. |
| Zeolite H-Beta | Toluene | Acetic Anhydride | >95 | Shape-selective catalysis within zeolite pores. |
| BiCl₃ | Anisole | Acetic Anhydride | 96 | Eco-friendly catalyst system. chemistryjournals.net |
The mechanism of the Friedel-Crafts acylation begins with the reaction between the acyl chloride (e.g., propionyl chloride) and a Lewis acid catalyst like AlCl₃. saskoer.ca This interaction generates a highly electrophilic species, the acylium ion (RCO⁺), which is stabilized by resonance. masterorganicchemistry.comsaskoer.ca This resonance stabilization is a key feature, as it prevents the carbocation rearrangements that often plague Friedel-Crafts alkylation reactions. saskoer.camt.com
The reaction proceeds in three main steps:
Formation of the acylium ion: The Lewis acid coordinates to the halogen of the acyl chloride, facilitating the cleavage of the carbon-halogen bond to form the acylium ion and a complex anion (e.g., [AlCl₄]⁻). masterorganicchemistry.com
Electrophilic Attack: The electron-rich propylbenzene ring acts as a nucleophile, attacking the electrophilic acylium ion. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, temporarily disrupting the ring's aromaticity. libretexts.org
Deprotonation: The [AlCl₄]⁻ anion acts as a base, removing the proton from the carbon atom where the acyl group attached. This step restores the aromaticity of the ring, regenerates the Lewis acid catalyst, and forms HCl. saskoer.calibretexts.org
A significant advantage of this acylation is that the product, an aryl ketone, contains an electron-withdrawing acyl group that deactivates the aromatic ring, thus preventing further acylation reactions. saskoer.calibretexts.org
Role of Lewis Acid Catalysis in Regioselectivity
Oxidative Pathways to this compound from 4-Propylphenol (B1200801)
The direct oxidation of 4-propylphenol presents an alternative route to this compound. This transformation requires careful selection of an oxidizing agent to selectively convert the benzylic alcohol to an aldehyde without over-oxidation to a carboxylic acid or side-chain reactions.
The selective oxidation of phenols and their derivatives to aldehydes is a well-established field, though it requires mild and selective reagents. While strong oxidants like potassium permanganate (B83412) (KMnO₄) and potassium dichromate (K₂Cr₂O₇) are known, they often lead to over-oxidation to carboxylic acids and pose environmental challenges. masterorganicchemistry.comfrontiersin.org
Modern synthetic methods favor milder and more selective oxidizing systems. These include reagents based on chromium(VI) like pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC), which are known for oxidizing primary alcohols to aldehydes efficiently. vanderbilt.eduorganic-chemistry.org Other systems utilize dimethyl sulfoxide (B87167) (DMSO) in what are known as Swern or Pfitzner-Moffatt type oxidations. organic-chemistry.org The use of catalytic systems with a co-oxidant, such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) with sodium hypochlorite, offers a green and highly selective alternative for oxidizing alcohols. organic-chemistry.org For phenolic substrates specifically, certain metal-based catalysts and reagents like Fremy's salt have been explored. Greener approaches using molecular oxygen or hydrogen peroxide as the primary oxidant are also under active investigation to reduce waste and avoid toxic heavy metals. frontiersin.org
Table 2: Selected Oxidizing Agents for Alcohol to Aldehyde Conversion
| Oxidizing Agent/System | Type | Typical Substrate | Key Features |
|---|---|---|---|
| Pyridinium Chlorochromate (PCC) | Cr(VI) Reagent | Primary & Secondary Alcohols | Mild, selective for aldehyde formation, slightly acidic. vanderbilt.eduorganic-chemistry.org |
| Dess-Martin Periodinane (DMP) | Hypervalent Iodine | Primary & Secondary Alcohols | Very mild conditions, broad functional group tolerance. masterorganicchemistry.com |
| Swern Oxidation (DMSO, (COCl)₂) | DMSO-based | Primary & Secondary Alcohols | High yields, avoids heavy metals, requires low temperatures. masterorganicchemistry.com |
| TEMPO/NaOCl | Catalytic | Primary Alcohols | Highly selective, environmentally friendly co-oxidant. organic-chemistry.org |
Hydroformylation Techniques for this compound Synthesis
Formylation reactions provide a direct method for introducing an aldehyde group onto an aromatic ring. The Gattermann-Koch reaction is a specific type of formylation applicable to alkylbenzenes like propylbenzene. thermofisher.comtestbook.com
While the term hydroformylation often refers to the conversion of alkenes to aldehydes, a related process, the Gattermann-Koch reaction, achieves the direct formylation of certain aromatic compounds. dalalinstitute.comvedantu.com This reaction is particularly suitable for alkylbenzenes and uses a mixture of carbon monoxide (CO) and hydrogen chloride (HCl) under pressure, with a catalyst system typically composed of aluminum chloride (AlCl₃) and a co-catalyst like cuprous chloride (CuCl). libretexts.orgtestbook.com This method is not applicable to phenol (B47542) or phenol ether substrates. testbook.comvedantu.com
The mechanism involves the in-situ generation of a highly electrophilic formyl cation species, [HCO]⁺, from CO and HCl with the aid of the Lewis acid catalyst. wikipedia.org This electrophile then attacks the propylbenzene ring, leading to the formation of this compound, with the para-isomer being the major product due to steric direction from the propyl group.
A challenge with this classic method is the difficult recovery and regeneration of the catalyst, as the workup typically involves water, which hydrolyzes the aluminum chloride. google.com To circumvent issues like catalyst recovery and potential side reactions such as disproportionation (where alkyl groups migrate between rings), modern variations have been explored. One patented method describes using a hydrogen fluoride-boron trifluoride catalyst system in the presence of a saturated hydrocarbon to inhibit side reactions and improve yield and selectivity. google.com
Table 3: Formylation Methods for Aromatic Compounds
| Reaction Name | Reagents | Catalyst | Typical Substrate |
|---|---|---|---|
| Gattermann-Koch Reaction | CO, HCl | AlCl₃, CuCl | Benzene (B151609), Alkylbenzenes testbook.comvedantu.com |
| Gattermann Reaction | HCN, HCl | AlCl₃ | Phenols, Phenol ethers, Heterocycles thermofisher.comwikipedia.org |
| Adams Modification | Zn(CN)₂, HCl | In-situ generated ZnCl₂ | Phenols, Phenol ethers, Heterocycles thermofisher.comwikipedia.org |
| Vilsmeier-Haack Reaction | POCl₃, DMF | N/A | Electron-rich aromatics (e.g., Aniline, Phenol) |
Gattermann-Koch Formylation of Propylbenzene
Mechanistic Investigations of Carbon Monoxide and Hydrohalic Acid Reactivity
The mechanism of the Gattermann-Koch reaction commences with the generation of the key electrophilic species from carbon monoxide and hydrohalic acid, facilitated by the Lewis acid catalyst. numberanalytics.com In the initial step, carbon monoxide, acting as a Lewis base, is protonated by the strong acid. byjus.comcollegesearch.incareers360.com This interaction is believed to generate a highly reactive, albeit unstable, intermediate, often postulated as formyl chloride (HCOCl) when HCl is used. youtube.comyoutube.com
The Lewis acid catalyst, aluminum chloride, then interacts with this intermediate, abstracting a chloride ion to form the electrophilic formyl cation, [HC=O]⁺. byjus.comnumberanalytics.comcollegesearch.incollegedunia.com This cation is a potent electrophile. Some mechanistic studies suggest that the formyl cation may be formed directly from protonated carbon monoxide without the discrete formation of formyl chloride. lscollege.ac.inwikipedia.org
The final stage of the mechanism is the electrophilic aromatic substitution. The electron-rich propylbenzene ring acts as a nucleophile, attacking the formyl cation. byjus.comcollegesearch.in This attack results in the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex. The aromaticity is subsequently restored by the loss of a proton, yielding the final product, this compound. byjus.comyoutube.com
| Step | Description | Reactants/Intermediates |
| 1 | Generation of Reactive Species | Carbon Monoxide (CO), Hydrochloric Acid (HCl) |
| 2 | Formation of Electrophile | Formyl Chloride (postulated), Aluminum Chloride (AlCl₃), Formyl Cation ([HCO]⁺) |
| 3 | Electrophilic Attack | Propylbenzene, Formyl Cation |
| 4 | Proton Elimination | Sigma Complex, this compound |
Impact of Aliphatic Hydrocarbon Solvents on Para-Selectivity and Heterogenization
Research has demonstrated that the choice of solvent plays a critical role in minimizing these undesirable side reactions and enhancing the selectivity for the para-isomer. google.com The use of aliphatic hydrocarbon solvents, particularly those with a carbon count between 3 and 15, has been shown to significantly improve the outcome of the reaction. google.com By solvating the alkylbenzene, these solvents reduce the extent of intermolecular reactions that lead to heterogenization. google.com This approach results in a marked increase in the yield of this compound, with reports indicating yields of at least 85% and potentially exceeding 90%. google.com This modification represents a significant process optimization for the synthesis of high-purity this compound.
Duff Formylation Approaches for this compound
The Duff reaction is another method for the formylation of aromatic compounds, utilizing hexamine (hexamethylenetetramine, HMTA) as the source of the formyl carbon. wikipedia.org This reaction is typically effective for highly activated aromatic rings, such as phenols. wikipedia.org However, its application to less activated substrates like propylbenzene has been explored.
The mechanism involves the reaction of the aromatic compound with hexamine in an acidic medium, such as trifluoroacetic acid (TFA). google.comderpharmachemica.com The hexamine is protonated and subsequently breaks down to form an electrophilic iminium ion species. wikipedia.org This electrophile then attacks the aromatic ring. Following the electrophilic addition, an intramolecular redox process occurs, and subsequent hydrolysis yields the aldehyde product. wikipedia.org
When applied to propylbenzene, the Duff formylation has been reported to result in relatively low yields of the desired this compound isomer. google.com The reaction often lacks the high para-selectivity seen in other methods, making it a less efficient pathway for the specific synthesis of this compound compared to the Gattermann-Koch reaction.
Synthesis of this compound Diethyl Acetal (B89532) as a Protected Intermediate
In multi-step organic syntheses, it is often necessary to protect reactive functional groups to prevent them from undergoing undesired reactions. The aldehyde group of this compound is reactive and can be protected by converting it into an acetal. This compound diethyl acetal serves as a stable, protected form of the aldehyde. smolecule.com
The synthesis of this compound diethyl acetal is achieved through the acetalization of this compound. smolecule.com This reaction involves treating the aldehyde with two equivalents of ethanol (B145695) in the presence of an acid catalyst. smolecule.com The acetal can be readily hydrolyzed back to the original aldehyde under acidic aqueous conditions, allowing for the controlled release of the aldehyde functionality when needed in a synthetic sequence. smolecule.com This makes this compound diethyl acetal a useful synthetic intermediate. chemicalbook.comchemicalbook.comchemdad.com
Acetalization Mechanisms with Ethanol and Acid Catalysts
The formation of an acetal from an aldehyde and an alcohol is a reversible reaction that proceeds via a hemiacetal intermediate. libretexts.org The entire process requires an acid catalyst to facilitate the key steps. youtube.comlibretexts.org
The mechanism for the formation of this compound diethyl acetal is as follows:
Protonation of the Carbonyl: The acid catalyst protonates the oxygen atom of the aldehyde's carbonyl group. This increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack. youtube.comlibretexts.org
Nucleophilic Attack by Ethanol: A molecule of ethanol, acting as a nucleophile, attacks the electrophilic carbonyl carbon. This leads to the formation of a protonated hemiacetal. youtube.comlibretexts.org
Deprotonation to form Hemiacetal: A base (such as another molecule of ethanol or water) removes the proton from the newly added ethoxy group, yielding a neutral hemiacetal intermediate. libretexts.org
Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water). youtube.comlibretexts.org
Formation of an Oxonium Ion: The lone pair of electrons on the adjacent ether oxygen helps to expel the water molecule, resulting in the formation of a resonance-stabilized oxonium ion. youtube.comlibretexts.org
Second Nucleophilic Attack: A second molecule of ethanol attacks the electrophilic carbon of the oxonium ion. youtube.comlibretexts.org
Final Deprotonation: Deprotonation of the resulting species yields the final product, this compound diethyl acetal, and regenerates the acid catalyst. youtube.com
Reaction Chemistry and Mechanistic Studies of 4 Propylbenzaldehyde
Aldol (B89426) Condensation Reactions with 4-Propylbenzaldehyde
Aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry. ijnrd.org It involves the reaction of an enol or enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, which can then be dehydrated to yield a conjugated enone. numberanalytics.comlibretexts.org Aromatic aldehydes, such as this compound, lack alpha-hydrogens and therefore cannot form an enolate themselves. However, they can readily react with an enolate generated from another carbonyl compound, acting as the electrophilic partner in the reaction. ijnrd.org The resulting product is a β-hydroxy carbonyl compound. ijnrd.org
The reaction conditions, including the choice of catalyst (acidic or basic) and solvent, significantly influence the reaction rate and yield. numberanalytics.com Basic conditions are commonly employed to facilitate the formation of the enolate. numberanalytics.com The dehydration of the initial aldol addition product is often promoted by heating the reaction mixture, leading to the thermodynamically stable conjugated system. libretexts.org
The stereoselectivity of the aldol condensation is a critical aspect, determining the three-dimensional arrangement of atoms in the product. ijnrd.org When new stereocenters are formed during the reaction, a mixture of stereoisomers can be produced. ijnrd.org The diastereoselectivity of the reaction is influenced by factors such as the geometry of the enolate (E or Z), the nature of the reactants, and the reaction conditions. researchgate.net
The Zimmerman-Traxler model is often used to predict the stereochemical outcome of aldol reactions. libretexts.org This model proposes a chair-like six-membered transition state involving the metal enolate and the aldehyde. libretexts.org The substituents on the enolate and the aldehyde prefer to occupy equatorial positions in this transition state to minimize steric hindrance, thus dictating the stereochemistry of the resulting aldol adduct. libretexts.org The use of chiral auxiliaries or catalysts can be employed to control the absolute stereochemistry of the products. libretexts.org For instance, boron enolates often provide high levels of stereocontrol due to the shorter B-O bond lengths, which lead to a more compact and organized transition state. libretexts.org
Reductive Amination Protocols Utilizing this compound
Reductive amination is a highly versatile method for the synthesis of amines. synplechem.com This reaction involves the formation of a new carbon-nitrogen bond by reacting a carbonyl compound, such as this compound, with an amine. synplechem.com The initial step is the condensation of the aldehyde and the amine to form an imine or iminium ion intermediate, which is then reduced to the corresponding amine. synplechem.com
A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaCNBH3), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being the most common. synplechem.comcommonorganicchemistry.com The choice of reducing agent depends on the specific substrates and desired reaction conditions. For example, NaBH(OAc)3 is a mild and selective reagent that is often used for reductive aminations in non-protic solvents. commonorganicchemistry.com In contrast, NaCNBH3 is stable in mildly acidic conditions, making it suitable for reactions where the imine formation is catalyzed by acid. commonorganicchemistry.com In some protocols, the imine is pre-formed before the addition of the reducing agent, which can be beneficial when using stronger reducing agents like NaBH4 that could otherwise reduce the starting aldehyde. synplechem.comcommonorganicchemistry.com Greener and more economical methods have been developed, such as using recyclable iron-based Lewis catalysts to promote imine formation. researchgate.net
| Reducing Agent | Typical Solvents | Key Features |
| Sodium triacetoxyborohydride (NaBH(OAc)3) | Dichloromethane (DCM), Dichloroethane (DCE), Tetrahydrofuran (THF) | Mild and selective, sensitive to water. commonorganicchemistry.com |
| Sodium cyanoborohydride (NaCNBH3) | Methanol (MeOH) | Stable in mildly acidic conditions, less reactive towards ketones and aldehydes. commonorganicchemistry.com |
| Sodium borohydride (NaBH4) | Methanol (MeOH), Ethanol (B145695) (EtOH) | Stronger reducing agent, typically added after imine formation. commonorganicchemistry.com |
Wittig Reactions and Olefination Strategies
The Wittig reaction is a powerful tool for the synthesis of alkenes from aldehydes or ketones. slideshare.netlibretexts.org This reaction involves the treatment of a carbonyl compound, like this compound, with a phosphorus ylide (Wittig reagent). libretexts.org A key advantage of the Wittig reaction is that it forms the double bond at a specific location, avoiding the formation of constitutional isomers that can occur in other alkene synthesis methods. libretexts.orgmnstate.edu
The reaction proceeds through the formation of a betaine (B1666868) intermediate, which then collapses to an oxaphosphetane. This four-membered ring intermediate subsequently fragments to yield the desired alkene and a phosphine (B1218219) oxide, with the formation of the stable P=O double bond being the driving force for the reaction. organic-chemistry.org The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide. Stabilized ylides, which have an electron-withdrawing group attached to the carbanion, generally lead to the formation of (E)-alkenes. organic-chemistry.org In contrast, non-stabilized ylides, which lack such a group, typically yield (Z)-alkenes. organic-chemistry.org Theoretical studies suggest that the stereoselectivity of the Wittig reaction using stabilized ylides may be under kinetic control.
Hydrazone Formation and Derivatives
Hydrazones are a class of organic compounds characterized by a carbon-nitrogen double bond and are formed from the condensation of aldehydes or ketones with hydrazines. ontosight.ainumberanalytics.com
This compound readily undergoes condensation reactions with various hydrazine (B178648) derivatives to form the corresponding hydrazones. ontosight.aiontosight.ai This reaction involves the nucleophilic attack of the hydrazine on the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the C=N double bond. numberanalytics.com The reaction conditions, such as the use of an acid or base catalyst and the choice of solvent, can influence the rate and yield of hydrazone formation. numberanalytics.com For instance, the synthesis of 4-propyl-, 2-(1-(4-fluorophenyl)ethylidene)hydrazone is achieved through the reaction of this compound with 1-(4-fluorophenyl)ethylidenehydrazine. ontosight.ai Similarly, reaction with hydrazine hydrate (B1144303) yields benzaldehyde (B42025), 4-propyl-, hydrazone. ontosight.ai These hydrazone derivatives are valuable intermediates in organic synthesis and have been studied for various applications. ontosight.ai
| Reactant 1 | Reactant 2 | Product |
| This compound | Hydrazine Hydrate | Benzaldehyde, 4-propyl-, hydrazone ontosight.ai |
| This compound | 1-(4-Fluorophenyl)ethylidenehydrazine | Benzaldehyde, 4-propyl-, 2-(1-(4-fluorophenyl)ethylidene)hydrazone ontosight.ai |
Supramolecular Assembly and Coordination Chemistry
Supramolecular chemistry focuses on chemical systems composed of multiple molecular components held together by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking. taylorandfrancis.comnumberanalytics.com These assemblies can exhibit unique properties and functions that are distinct from their individual components. taylorandfrancis.com
While direct studies on the supramolecular assembly of this compound itself are not extensively documented in the provided results, the functional groups present in its derivatives, such as hydrazones, make them suitable candidates for participating in such assemblies. The design of organic ligands is a crucial aspect of constructing supramolecular structures. numberanalytics.com For example, ligands incorporating pyridine-based units are often used due to their ability to coordinate with metal ions and engage in π-π stacking interactions. numberanalytics.com The resulting supramolecular assemblies can form various architectures, including spheres, fibers, and gels. taylorandfrancis.com The coordination chemistry of such ligands with various metal ions, including transition metals, lanthanides, and actinides, can lead to materials with interesting optical, magnetic, and electronic properties. numberanalytics.com The rich coordination chemistry of such systems holds potential for applications in materials science and photochemistry. cardiff.ac.uk
Ligand Design for Metal-Mediated Supramolecular Architectures
While direct studies on this compound as a primary ligand for metal-mediated supramolecular architectures are not extensively detailed in the provided search results, the principles of ligand design using similar benzaldehyde derivatives can be applied. The aldehyde functional group can be chemically modified to create ligands with specific coordination properties. For instance, the aldehyde can be converted into imines, oximes, or other functionalities that can chelate to metal ions. The propyl group at the para position can influence the steric and electronic properties of the ligand, thereby affecting the geometry and stability of the resulting supramolecular structure. The formation of large, organized molecular assemblies, such as molecular cubes, has been explored using ligands derived from related aromatic aldehydes, which coordinate to metal centers like rhenium. cardiff.ac.uk The design of such systems often relies on ligands with specific structural features that can direct the self-assembly process. cardiff.ac.uk
Catalytic Transformations
This compound can participate in various catalytic transformations, which are chemical reactions facilitated by a catalyst. These transformations are crucial in organic synthesis for creating more complex molecules from simpler starting materials.
Organocatalytic cascade reactions are multi-step reactions where each step is catalyzed by a small organic molecule, known as an organocatalyst. These reactions are highly efficient as they allow for the formation of complex products in a single operation without the need to isolate intermediate compounds. Research has shown the development of novel organocatalytic cascade reactions for synthesizing complex molecular architectures. unm.eduoaepublish.com For example, a [3+3] formal cycloaddition cascade reaction has been developed that uses simple enals to produce polysubstituted arenes in a highly regio- and chemo-selective manner. unm.edu In one study, 3-Ethyl-4-propylbenzaldehyde was synthesized as part of a novel organocatalytic stereoselective α-arylation methodology. unm.edu These cascade reactions often involve the integration of different catalytic modes, such as enamine, iminium, and Brønsted acid catalysis, to achieve the desired transformations. organic-chemistry.org The development of these reactions is significant for creating important molecular structures that are otherwise difficult to access. unm.edu
Solvent Effects on Reaction Kinetics and Mechanisms
The solvent in which a reaction is conducted can have a profound impact on the reaction's speed (kinetics) and the pathway it follows (mechanism). rsc.org This is due to the interactions between the solvent molecules and the reactants, transition states, and products.
The polarity of a solvent plays a critical role in stabilizing or destabilizing the transition state of a reaction relative to the reactants. stackexchange.com For reactions that proceed through a transition state that is more polar than the reactants, a polar solvent can stabilize this transition state through dipole-dipole interactions, thereby lowering the activation energy and accelerating the reaction rate. doubtnut.comlibretexts.org Conversely, if the transition state is less polar than the reactants, a polar solvent may stabilize the reactants more, increasing the activation energy and slowing the reaction. stackexchange.com In the context of the Knoevenagel condensation of this compound, polar solvents have been shown to significantly enhance the reaction rate. academie-sciences.fr
A study on the Knoevenagel condensation of benzaldehyde with malononitrile (B47326) demonstrated the profound effect of solvent polarity on reaction yield and time. The results, summarized in the table below, indicate that polar solvents like water lead to higher yields in shorter reaction times. academie-sciences.fr
Table 1: Effect of Solvent on Knoevenagel Condensation
| Solvent | Time (min) | Yield (%) |
|---|---|---|
| Water | 10 | 98 |
| Acetonitrile | 10 | 5 |
| 160 | 20 | |
| Toluene (B28343) | 10 | 35 |
| 120 | 70 | |
| n-hexane | 10 | 35 |
| 160 | - |
Data from a study on Knoevenagel condensation catalyzed by P4VP/AlPO4-11. academie-sciences.fr
Hydrogen bonding is a specific type of interaction that can significantly modulate reaction rates. chemrxiv.org Solvents capable of donating hydrogen bonds (protic solvents) can interact with reactants, transition states, or catalysts. These interactions can either accelerate or decelerate a reaction depending on which species is most stabilized. For instance, in some reactions, hydrogen bonding to a leaving group can facilitate its departure, thus speeding up the reaction. In other cases, hydrogen bonding to a nucleophile can stabilize it and reduce its reactivity, slowing the reaction down. The ability of a solvent to form hydrogen bonds is a key factor in its influence on reaction kinetics. chemrxiv.orgmdpi.com For example, in the oxidation of styrene, a non-hydrogen-bonding solvent like toluene resulted in faster kinetics compared to a hydrogen-bonding solvent like acetonitrile. mdpi.com
Advanced Spectroscopic and Computational Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy of 4-Propylbenzaldehyde
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide definitive evidence for its structure.
The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the aldehyde proton, the aromatic protons, and the protons of the propyl group. The aldehyde proton typically appears as a singlet at approximately 9.94 ppm. The aromatic protons, due to the para-substitution pattern, often show a pair of doublets. The protons on the carbon adjacent to the benzene (B151609) ring (benzylic protons) resonate around 2.63 ppm as a triplet, while the methylene (B1212753) protons of the propyl group appear as a sextet around 1.65 ppm, and the terminal methyl protons show up as a triplet around 0.94 ppm.
The ¹³C NMR spectrum provides complementary information, with distinct signals for each unique carbon atom in the molecule. mdpi.com The carbonyl carbon of the aldehyde group is highly deshielded and appears at a chemical shift of about 191.9 ppm. rsc.org The aromatic carbons show signals in the range of 129 to 150 ppm, and the carbons of the propyl group resonate at lower chemical shifts.
A representative, though not exhaustive, compilation of ¹H and ¹³C NMR data is presented below. Specific chemical shifts can vary slightly depending on the solvent and experimental conditions. mdpi.comresearchgate.netrsc.org
Table 1: ¹H NMR Spectral Data of this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aldehyde (CHO) | ~9.94 | Singlet |
| Aromatic (Ar-H) | ~7.75 | Doublet |
| Aromatic (Ar-H) | ~7.35 | Doublet |
| Benzylic (-CH₂-Ar) | ~2.63 | Triplet |
| Methylene (-CH₂-CH₃) | ~1.65 | Sextet |
Table 2: ¹³C NMR Spectral Data of this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | ~191.9 |
| Aromatic (C-CHO) | ~134.5 |
| Aromatic (C-CH₂CH₂CH₃) | ~149.8 |
| Aromatic (CH) | ~129.7 |
| Aromatic (CH) | ~129.2 |
| Benzylic (-CH₂) | ~38.2 |
| Methylene (-CH₂) | ~24.5 |
Mass Spectrometry (MS) for Structural Confirmation
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns. nih.gov In the mass spectrum of this compound, the molecular ion peak [M]⁺ is observed at a mass-to-charge ratio (m/z) of 148, corresponding to its molecular weight (C₁₀H₁₂O). nih.govspectrabase.com
The fragmentation of this compound under electron ionization typically involves the loss of various fragments. A common fragmentation pathway is the loss of a hydrogen atom to give a stable acylium ion at m/z 147. Another significant fragmentation is the cleavage of the bond between the propyl group and the benzene ring, leading to a fragment at m/z 119, which corresponds to the loss of an ethyl group (-C₂H₅). nih.gov Further fragmentation can lead to the formation of the tropylium (B1234903) ion at m/z 91. nih.govdocbrown.info The presence of these characteristic fragments helps to confirm the structure of this compound. nih.gov
Table 3: Key Mass Spectrometry Fragments of this compound
| m/z | Proposed Fragment | Significance |
|---|---|---|
| 148 | [C₁₀H₁₂O]⁺ | Molecular Ion Peak nih.govspectrabase.com |
| 147 | [C₁₀H₁₁O]⁺ | Loss of a hydrogen atom |
| 119 | [C₈H₇O]⁺ | Loss of an ethyl group nih.gov |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. savemyexams.com The IR spectrum of this compound displays several characteristic absorption bands that confirm its structure. spectrabase.com
A strong, sharp absorption band is observed in the region of 1700-1730 cm⁻¹, which is characteristic of the C=O stretching vibration of the aldehyde group. docbrown.infoucla.edu The C-H stretching vibration of the aldehyde group typically appears as a pair of weak bands around 2720 cm⁻¹ and 2820 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the propyl group appear just below 3000 cm⁻¹. docbrown.info The presence of the benzene ring is further confirmed by C=C stretching vibrations in the 1450-1600 cm⁻¹ region. docbrown.info
Table 4: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~1703 | C=O Stretch | Aldehyde docbrown.info |
| ~2720, ~2820 | C-H Stretch | Aldehyde C-H |
| >3000 | C-H Stretch | Aromatic C-H docbrown.info |
| <3000 | C-H Stretch | Aliphatic C-H (propyl) |
Quantum Chemical Calculations
Quantum chemical calculations provide theoretical insights into the electronic structure, stability, and reactivity of molecules. researchgate.netscirp.org These computational methods complement experimental data and can predict various molecular properties.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. imperial.ac.uk It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the ability of a molecule to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. researchgate.net The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. researchgate.netmalayajournal.org
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for studying the electronic excited states of molecules. stackexchange.comuci.eduarxiv.org It is widely used to predict electronic absorption and emission spectra. rsc.orgchemrxiv.org For this compound, TD-DFT calculations can be used to understand how the conformation of the molecule changes upon electronic excitation.
These calculations can reveal the nature of the electronic transitions, such as whether they are localized on the aromatic ring or involve charge transfer between the propyl group and the aldehyde. By mapping the potential energy surfaces of the ground and excited states, TD-DFT can help to elucidate the mechanisms of photophysical processes and predict how the molecule's geometry might change to regulate its excited-state properties. uci.eduarxiv.org This is particularly relevant for understanding the photochemistry and photophysics of aromatic aldehydes.
Analysis of Molecular Parameters and Topological Features
The geometric and electronic structure of this compound has been elucidated through computational chemistry, providing significant insights into its molecular parameters and topological features. These theoretical studies, often employing methods like Density Functional Theory (DFT), offer a microscopic understanding of the molecule's properties.
Molecular Geometry
Computational optimization of the this compound structure reveals the precise arrangement of its atoms. The molecule consists of a planar benzene ring to which a formyl group (-CHO) and a propyl group (-CH₂CH₂CH₃) are attached at the para position. ontosight.ai Due to the flexibility of the propyl chain, multiple conformations can exist, arising from rotation around the C-C single bonds.
The key molecular parameters, including bond lengths, bond angles, and dihedral angles, are determined from the optimized geometry. While specific experimental data for this compound is not extensively documented in the searched literature, theoretical calculations for related substituted benzaldehydes provide expected values. rasayanjournal.co.inresearchgate.net The propyl group, being an electron-donating group, is expected to have a subtle influence on the geometry of the benzene ring and the formyl group compared to unsubstituted benzaldehyde (B42025).
Interactive Data Table: Calculated Molecular Parameters for Benzaldehyde Derivatives
The following table presents typical calculated bond lengths and angles for benzaldehyde, which serve as a baseline for understanding the structure of its derivatives. The presence of a para-propyl group is expected to cause minor deviations in these values.
| Parameter | Atoms Involved | Typical Calculated Value (Angstroms/Degrees) |
| Bond Length | C=O (formyl) | ~1.21 Å |
| Bond Length | C-H (formyl) | ~1.11 Å |
| Bond Length | C-C (ring-formyl) | ~1.48 Å |
| Bond Length | C-C (aromatic) | ~1.39 - 1.40 Å |
| Bond Angle | C-C-H (formyl) | ~120° |
| Bond Angle | C-C=O (formyl) | ~124° |
| Bond Angle | C-C-C (ring) | ~120° |
Note: These are representative values from computational studies on benzaldehyde and may vary slightly for this compound. rasayanjournal.co.in
Topological Analysis (Atoms in Molecules - AIM)
The theory of Atoms in Molecules (AIM) provides a powerful method for analyzing the electron density distribution to characterize the chemical bonding in a molecule. This analysis identifies critical points in the electron density, which reveal the nature of atomic interactions. For this compound, an AIM analysis would characterize the covalent bonds within the benzene ring, the formyl group, and the propyl chain, as well as any weaker intramolecular interactions. The properties at the bond critical points, such as the electron density (ρ) and its Laplacian (∇²ρ), distinguish between shared (covalent) and closed-shell (ionic, van der Waals) interactions.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis offers a detailed picture of the bonding in terms of localized electron-pair bonds and lone pairs, which aligns closely with Lewis structures. researchgate.net For this compound, NBO analysis would describe the hybridization of the atoms and the composition of the bonding and lone-pair orbitals.
Interactive Data Table: NBO Analysis - Donor-Acceptor Interactions in Substituted Benzaldehydes
This table illustrates the types of significant donor-acceptor interactions expected in substituted benzaldehydes, with representative stabilization energies (E(2)). The propyl group in this compound would influence these interactions.
| Donor NBO | Acceptor NBO | Type of Interaction | Typical E(2) (kcal/mol) |
| π(C-C) (ring) | π(C=O) | π-conjugation | High |
| π(C=O) | π(C-C) (ring) | π-conjugation | Moderate |
| σ(C-H) (propyl) | π(C-C) (ring) | Hyperconjugation | Low |
| LP(O) | σ(C-C) (ring) | Lone pair delocalization | Moderate |
Note: LP denotes a lone pair. E(2) values are illustrative and depend on the specific molecular environment and computational level. nih.govtandfonline.com
Applications in Advanced Materials Science
Organic Light-Emitting Diodes (OLEDs) and Optoelectronics
4-Propylbenzaldehyde has been identified as a valuable precursor in the synthesis of innovative materials for electronic and optoelectronic applications. smolecule.com Specifically, its derivatives have been investigated for their potential use in organic light-emitting diodes (OLEDs). smolecule.com OLEDs are solid-state devices that utilize thin films of organic semiconductors to generate light. google.com The efficiency and performance of OLEDs are critically dependent on the charge balance and exciton (B1674681) confinement within the device architecture. google.com
The development of new organic materials is crucial for advancing OLED technology, with a focus on achieving high efficiency and stability. rsc.orgfrontiersin.org Four-coordinate organoboron compounds, for example, are a class of materials that exhibit intense luminescence and high carrier mobility, making them suitable for OLED applications. rsc.org While direct applications of this compound in commercial OLEDs are not widely documented, its role as a building block for more complex organic molecules is significant. smolecule.comlookchem.com For instance, it is used in the synthesis of liquid crystal intermediates, such as biphenyl (B1667301) derivatives, which can be utilized as OLED intermediates. lookchem.com The goal of this research is to create efficient and sustainable materials for future technological advancements in displays and solid-state lighting. smolecule.comresearchgate.netst-andrews.ac.uk
Synthesis of Novel Materials for Electronic Applications
The aldehyde functional group in this compound makes it a versatile intermediate for the synthesis of a wide range of organic compounds with potential electronic applications. smolecule.com It can be used to create more complex molecular structures with specific electronic properties. sigmaaldrich.com For example, it is a precursor in the synthesis of various heterocyclic compounds, which are fundamental components in many functional materials.
One area of research involves the synthesis of 1,2-bis(4-propylphenyl)ethane-1,2-dione (BZ-Pr), a 1,2-diketone derivative, from this compound. chinesechemsoc.org This compound has been shown to exhibit liquid state and tunable room temperature phosphorescence (RTP). chinesechemsoc.org The ability to precisely modulate the van der Waals forces between the alkyl chains in such molecules opens up new possibilities for creating materials with dynamic phosphorescent behaviors. chinesechemsoc.org These materials could find applications in flexible electronics and anti-counterfeiting technologies. chinesechemsoc.org
Semiconducting Polymers and Small Molecule Semiconductors
This compound serves as a building block for the synthesis of small molecule semiconductors and can be incorporated into semiconducting polymers. chemscene.com Organic semiconductors, both small molecules and polymers, are the active components in a variety of electronic devices, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). mdpi.com The performance of these devices is highly dependent on the charge transport properties of the semiconductor, which are influenced by factors like molecular structure and intermolecular interactions. cam.ac.uk
The development of new semiconducting materials is essential for improving the efficiency and stability of organic electronic devices. While there is a wide variety of p-type (hole-transporting) semiconducting polymers available, there is a need for more n-type (electron-transporting) materials to create efficient p-n junctions for charge separation and recombination. The synthesis of novel small molecules and polymers from precursors like this compound contributes to the growing library of organic semiconductors available to researchers. mdpi.com
Liquid Crystal Research
This compound and its derivatives are utilized in the field of liquid crystal research. lookchem.com Liquid crystals are a state of matter that has properties between those of a conventional liquid and those of a solid crystal. Molecules in a liquid crystal can flow like a liquid, but they maintain a degree of orientational order. This unique combination of properties makes them essential components in display technologies, such as liquid crystal displays (LCDs). researchgate.net
The molecular shape and intermolecular forces of a compound play a crucial role in determining its liquid crystalline properties. The elongated structure of molecules derived from this compound, with a rigid aromatic core and a flexible alkyl chain, is conducive to the formation of liquid crystalline phases. Researchers synthesize and study new liquid crystal materials to achieve specific properties like a broad temperature range for the liquid crystal phase, low viscosity, and a high birefringence. This compound is listed as a building block for liquid crystal materials. chemscene.comambeed.com
Phosphorescent Materials and Tunable Emission from Aggregates
Recent research has highlighted the use of this compound in the synthesis of novel phosphorescent materials with tunable emission properties. chinesechemsoc.org Phosphorescence is a process in which energy absorbed by a substance is released relatively slowly in the form of light. Organic room-temperature phosphorescence (RTP) materials have gained significant attention due to their long emission lifetimes and large Stokes shifts, making them promising for applications in bioimaging, optical recording, and anti-counterfeiting. nih.gov
A key challenge in developing RTP materials is suppressing non-radiative decay processes. chinesechemsoc.org One approach to achieve this is by controlling the aggregation state of molecules. nih.gov In a study by a team of researchers, this compound was used to synthesize 1,2-bis(4-propylphenyl)ethane-1,2-dione (BZ-Pr). chinesechemsoc.org This molecule, along with its ethyl-analogue, demonstrated the ability to achieve a single-component liquid state with tunable RTP. chinesechemsoc.org
Key Research Findings:
| Compound | State at Room Temperature | Phosphorescence Behavior |
| BZ-Et (1,2-bis(4-ethylphenyl)ethane-1,2-dione) | Low-viscosity liquid | Tunable RTP with a maximum red shift of 90 nm depending on the substrate. chinesechemsoc.org |
| BZ-Pr (1,2-bis(4-propylphenyl)ethane-1,2-dione) | Solid, forms a supercooled liquid after thermal annealing | Exhibits dynamic phosphorescence behaviors. chinesechemsoc.org |
These findings demonstrate that by carefully designing molecules with specific alkyl chain lengths, it is possible to create liquid phosphorescent materials with emissions that can be tuned by their environment. chinesechemsoc.org
Regulation of Excited State Conformation via Van der Waals Forces
The tunable phosphorescence observed in derivatives of this compound is closely linked to the regulation of the molecule's excited state conformation through weak intermolecular forces, particularly van der Waals forces. chinesechemsoc.org In the liquid or aggregated state, the flexible structure of these molecules allows for the existence of multiple conformations. chinesechemsoc.org The balance of these conformations, and thus the resulting phosphorescent emission, can be influenced by the surrounding environment or matrix. chinesechemsoc.org
The van der Waals interactions between the propyl chains in BZ-Pr, for instance, are stronger than those between the ethyl chains in BZ-Et. chinesechemsoc.org This difference in interaction strength leads to different packing arrangements and sensitivities to the matrix environment, ultimately resulting in their distinct phosphorescent properties. chinesechemsoc.org This research provides a new strategy for the precise control of the aggregate state and excited-state conformation of organic molecules, paving the way for the development of advanced stimuli-responsive materials. chinesechemsoc.org
Self-Assembly and Contact Printing Materials
This compound is identified as a component in the development of materials for self-assembly and contact printing. chemscene.com Self-assembly is a process where components, typically molecules, spontaneously organize into ordered structures due to specific, local interactions. alfachemic.com This bottom-up approach to fabrication is a powerful tool for creating nanoscale patterns and functional surfaces.
Contact printing is a soft lithography technique that uses a patterned elastomeric stamp to transfer molecules ("inks") onto a substrate, forming a self-assembled monolayer (SAM). alfachemic.com This method allows for the creation of high-resolution patterns on various surfaces, including curved ones. alfachemic.com The chemical properties of the ink molecules determine the surface properties of the patterned area. alfachemic.com
While the direct use of this compound as an "ink" in contact printing is not extensively detailed, its role as a precursor allows for the synthesis of more complex molecules with functional groups suitable for self-assembly. For example, it can be used to synthesize molecules with thiol groups for assembly on gold surfaces or phosphonic acids for assembly on metal oxide surfaces. These patterned surfaces have a wide range of potential applications in microelectronics, sensors, and biomaterials. alfachemic.com
Biological and Environmental Research Perspectives
Potential Pharmaceutical Applications and Therapeutic Properties
Research into 4-Propylbenzaldehyde has uncovered potential therapeutic uses, particularly in the areas of anti-inflammatory and anti-cancer activities. smolecule.com While investigations are ongoing, initial findings suggest the compound may serve as a basis for developing new therapeutic agents.
This compound has been identified as a compound with potential anti-inflammatory properties. smolecule.com It is one of the volatile components found in Dayuan-Yin, a traditional Chinese medicine, which is recognized for its anti-inflammatory and immunomodulatory effects. nih.gov However, detailed studies focusing specifically on the anti-inflammatory mechanism of isolated this compound are still emerging. Further research is required to fully elucidate its efficacy and mode of action in modulating inflammatory pathways. smolecule.com
The potential of this compound as an anti-cancer agent has been a subject of scientific investigation. smolecule.com The compound has been identified in natural extracts that exhibit cytotoxic effects against cancer cell lines. For instance, it was detected in a bioactive fractionated cocoa leaf extract that was studied for its ability to induce apoptosis in MCF-7 human breast cancer cells. waocp.org Additionally, as a component of certain essential oils, it has been associated with cytotoxic activity against liver cancer cells (HepG2). nih.gov Derivatives of this compound, such as specific hydrazones, have also been noted for their potential anticancer effects. ontosight.ai
| Cancer Cell Line | Source/Context | Research Focus | Reference |
|---|---|---|---|
| MCF-7 (Human Breast Cancer) | Identified in bioactive cocoa leaf extract | Induction of apoptosis | waocp.org |
| HepG2 (Human Liver Cancer) | Component of essential oils | Cytotoxic activity | nih.gov |
Anti-inflammatory Activities
Biological Interaction Mechanisms
Understanding how this compound and its derivatives interact with biological molecules is key to harnessing their potential. Research has focused on its use in protein studies and its relevance in targeting specific protein-protein interactions implicated in disease.
This compound diethyl acetal (B89532), a protected form of this compound, serves as a valuable tool in protein research. smolecule.com It is used as a cross-linking agent to stabilize protein structures. smolecule.com In an acidic environment, the diethyl acetal hydrolyzes to release this compound in situ. The aldehyde group can then react with specific amino acid residues on proteins, forming covalent bonds (Schiff bases) that create linkages. This stabilization is crucial for studying protein-protein interactions and protein folding mechanisms. smolecule.com
The interaction between the proteins Annexin A2 and S100A10 is a significant target in therapeutic research, particularly in cancer, due to its role in processes like neo-angiogenesis. core.ac.uknih.gov The binding site on the S100A10 dimer for the Annexin A2 N-terminus is a compact, hydrophobic pocket. nih.govacs.org Consequently, research has focused on identifying small molecules that can fit into this pocket and block the interaction. nih.gov While this compound itself is not the final inhibitor, its molecular structure is relevant to the types of compounds screened for this purpose. The search for these inhibitors has led to the identification of compound classes like substituted 1,2,4-triazoles and 1H-pyrrol-2(5H)-ones, which effectively block the interaction. nih.gov
Studies on Protein Cross-linking with this compound Diethyl Acetal
Biodegradation Pathways and Bioremediation
This compound has been identified as an intermediate metabolite in the biodegradation of major environmental pollutants, highlighting its role in natural and engineered bioremediation processes. dntb.gov.uad-nb.infonih.gov
Microbial-based technologies offer an effective means of breaking down toxic compounds like explosives and pesticides. nih.govresearchgate.net In studies on the biodegradation of 2,4,6-trinitrotoluene (B92697) (TNT), the fungus Trichoderma viride was shown to decompose the explosive, with this compound being identified as a minor resulting compound from the breakdown process. dntb.gov.uanih.govresearchgate.netgrafiati.comnih.gov
Similarly, in the context of pesticide degradation, this compound appears as a key intermediate. The bacterial degradation of cypermethrin (B145020), a widely used pyrethroid insecticide, has been shown to proceed through a novel pathway in a Bacillus sp. strain (SG2). d-nb.infonih.gov In this pathway, the bacterium metabolizes cypermethrin into several smaller compounds, including this compound. d-nb.infonih.gov Further degradation by the microbe converts this compound into 4-hydroxybenzoate (B8730719). nih.gov Studies with other bacteria, such as Pseudomonas aeruginosa, also identify this compound as a metabolite in the breakdown of cypermethrin. ijsr.net
| Original Pollutant | Microorganism | Role of this compound | Reference |
|---|---|---|---|
| 2,4,6-Trinitrotoluene (TNT) | Trichoderma viride (fungus) | Minor byproduct of biodegradation | dntb.gov.uanih.govresearchgate.net |
| Cypermethrin | Bacillus sp. strain SG2 (bacterium) | Intermediate metabolite | d-nb.infonih.gov |
| Cypermethrin | Pseudomonas aeruginosa (bacterium) | Intermediate metabolite | ijsr.net |
Microbial Degradation by Trichoderma viride and Bacillus species
Research into the microbial degradation of complex organic compounds has identified the roles of various fungi and bacteria in breaking down environmental pollutants. The fungus Trichoderma viride has demonstrated the ability to decompose the explosive compound 2,4,6-trinitrotoluene (TNT). dntb.gov.uaresearchgate.netnih.govnih.govgrafiati.commdpi.com In laboratory settings, when T. viride was cultured on media containing TNT as the sole nitrogen source at concentrations of 50 and 100 ppm, the fungus was able to grow and metabolize the explosive. dntb.gov.uaresearchgate.netnih.govgrafiati.com Analysis using Gas Chromatography-Mass Spectrometry (GC-MS) confirmed the degradation of TNT, indicated by the disappearance of its characteristic peak and the emergence of new peaks corresponding to metabolites. dntb.gov.uaresearchgate.netnih.govgrafiati.commdpi.com One of the minor compounds identified from this biodegradation process is this compound. dntb.gov.uaresearchgate.netnih.govnih.govgrafiati.commdpi.comgrafiati.comuniselinus.education
Members of the Bacillus genus are recognized for their capacity to degrade a wide array of xenobiotic compounds, including hydrocarbons and pesticides. frontiersin.orgnih.govnih.gov Specific strains, such as Bacillus sp. SG2, have been identified as capable of degrading the pyrethroid insecticide cypermethrin. frontiersin.orgglobal2000.atresearchgate.netresearchgate.netresearcher.life In this process, this compound emerges not as a compound being degraded, but as an intermediate metabolite in a novel degradation pathway. frontiersin.orgnih.govresearchgate.netresearchgate.netresearcher.life
Identification of Degradation Metabolites (e.g., from TNT, Cypermethrin)
The biotransformation of complex xenobiotics by microorganisms often results in a series of intermediate compounds. In the case of 2,4,6-trinitrotoluene (TNT) degradation by the fungus Trichoderma viride, GC-MS analysis revealed the formation of several metabolites. The primary degradation product was identified as 5-(hydroxymethyl)-2-furancarboxaldehyde, while this compound was detected as a minor metabolite. dntb.gov.uaresearchgate.netnih.govnih.govgrafiati.commdpi.comgrafiati.com This suggests that the degradation pathway involves the cleavage and recyclization of the TNT molecule. mdpi.com
A novel metabolic pathway for the insecticide cypermethrin has been identified in Bacillus sp. strain SG2. frontiersin.orgresearchgate.netresearchgate.netresearcher.life This pathway involves the initial transformation of cypermethrin into intermediates, including 3-phenoxybenzaldehyde. frontiersin.org This compound is then further converted into this compound before being metabolized into 4-hydroxybenzoate and subsequently other compounds like phenol-M-tert-butyl and phenol (B47542). frontiersin.orgnih.govglobal2000.at
| Original Compound | Degrading Microorganism | Identified Metabolites | Metabolite Status of this compound |
|---|---|---|---|
| 2,4,6-trinitrotoluene (TNT) | Trichoderma viride | 5-(hydroxymethyl)-2-furancarboxaldehyde, this compound | Minor dntb.gov.uaresearchgate.netnih.gov |
| Cypermethrin | Bacillus sp. strain SG2 | 3-phenoxybenzaldehyde, this compound, 4-hydroxybenzoate, phenol M-tert-butyl, phenol | Intermediate frontiersin.orgresearchgate.netresearchgate.net |
Volatile Organic Compound Analysis in Biological Systems
Behavioral Responses in Insect Species (e.g., Aedes albopictus)
In the study of chemical ecology, volatile organic compounds are recognized as semiochemicals that can mediate insect behavior. Research on the Asian tiger mosquito, Aedes albopictus, has demonstrated that this compound elicits a repellent response. mdpi.com In laboratory olfactometer assays, male Aedes albopictus showed significant repellency to this compound at both intermediate (10⁻⁴) and high (10⁻²) concentrations, with the repellent effect being stronger at the higher concentration. mdpi.com This contrasts with other tested compounds that only showed repellency at the highest concentration. mdpi.com This suggests that this compound is a notable repellent for this mosquito species. mdpi.com
| Compound | Concentration Tested | Observed Behavioral Response |
|---|---|---|
| This compound | Low (10⁻⁶) | Not specified/No significant effect |
| Intermediate (10⁻⁴) | Significant Repellency mdpi.com | |
| High (10⁻²) | Significant Repellency (greater than at intermediate concentration) mdpi.com |
Future Directions and Emerging Research Areas
Chiral Synthesis Methodologies Involving 4-Propylbenzaldehyde
The development of chiral synthesis methodologies is a significant area of research, as the creation of stereospecific molecules is crucial in fields like pharmaceuticals and materials science. While direct asymmetric synthesis using this compound as a prochiral substrate is a developing area, it is frequently used as a building block in the synthesis of more complex chiral molecules.
For instance, this compound has been utilized in cascade reactions with bifunctional organocatalysts to produce chiral spirooxindole-based isotetronic acids and 5-1H-pyrrol-2-ones. acs.org These complex heterocyclic structures are of significant interest in medicinal chemistry. Another example includes its use in the synthesis of (E)-N-(4-propylbenzylidene)-2-((4-methoxyphenyl)amino)acetohydrazide, a compound with potential antimicrobial activity. The synthesis of chiral surfactants and their application in asymmetric carbon-carbon bond-forming reactions also represents a promising avenue of research. ucl.ac.uk These surfactants can create chiral environments that influence the stereochemical outcome of reactions. ucl.ac.uk
Research in this area is focused on the design of new organocatalysts and transition-metal catalysts that can effectively control the stereochemistry of reactions involving this compound and related substrates. The goal is to develop highly enantioselective methods for the synthesis of valuable chiral compounds. ucl.ac.ukscholaris.ca
Green Chemistry Approaches for Sustainable Synthesis and Transformations
In line with the growing emphasis on environmental sustainability, green chemistry principles are being increasingly applied to the synthesis and transformation of this compound. stockholmresilience.orgsustainability.comuio.no Research in this area aims to reduce the environmental impact of chemical processes by using less hazardous materials, improving energy efficiency, and minimizing waste.
One approach involves the use of more environmentally friendly catalysts and reaction media. For example, studies have explored the use of zeolites as catalysts for reactions involving aromatic aldehydes, which can offer advantages in terms of reusability and selectivity. Additionally, the use of aqueous media for reactions, whenever possible, is a key aspect of green chemistry. ucl.ac.uk
Biocatalysis and biodegradation are also emerging as important areas of green chemistry. The biodegradation of industrial pollutants by microorganisms is a subject of ongoing research. For instance, Trichoderma viride has been shown to biodegrade 2,4,6-trinitrotoluene (B92697) (TNT), producing this compound as a minor byproduct. semanticscholar.org This highlights the potential for biological systems to be used in both the synthesis and remediation of chemical compounds. scispace.com
Future research will likely focus on developing more efficient and selective green synthetic routes to this compound itself, as well as its derivatives. This includes exploring novel catalytic systems and reaction conditions that align with the principles of sustainability. stockholmresilience.orgsustainability.comuio.no
Advanced Analytical Detection Techniques for Trace Analysis
The ability to detect and quantify trace amounts of this compound is crucial for applications in environmental monitoring, food safety, and quality control. researchgate.net Research in this area is focused on developing more sensitive, selective, and rapid analytical methods.
Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile organic compounds like this compound. semanticscholar.orgresearchgate.net It has been employed to quantify the migration of this compound from food packaging materials. researchgate.net For enhanced sensitivity in trace analysis, techniques such as solid-phase extraction (SPE) can be coupled with ultra-performance liquid chromatography/tandem mass spectrometry (UPLC-MS/MS). researchgate.net
There is also interest in developing novel sensing technologies. Electrochemical sensors, for example, offer the potential for rapid and on-site analysis. researchgate.net The development of new materials for use in these sensors, such as modified electrodes, is an active area of research. researchgate.net
Future work will likely involve the refinement of existing techniques and the development of new analytical platforms to achieve even lower detection limits and higher throughput for the analysis of this compound in complex matrices.
Computational Design and Predictive Modeling for Novel Applications
Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. soeagra.com These methods allow for the in silico design of new molecules and the prediction of their properties and activities, which can significantly accelerate the discovery and development process. mdpi.com
In the context of this compound, computational approaches can be used to design novel derivatives with specific desired properties. For example, quantitative structure-activity relationship (QSAR) studies can be used to correlate the structural features of a series of compounds with their biological activity. sci-hub.se This information can then be used to design new compounds with enhanced activity. sci-hub.se
Molecular docking studies can be used to predict how a molecule will interact with a biological target, such as a protein or enzyme. soeagra.com This is a valuable tool in drug discovery and can be used to identify potential new therapeutic applications for derivatives of this compound. acs.org
The integration of artificial intelligence (AI) and machine learning with these computational models is a particularly exciting area of emerging research. mdpi.com These approaches can be used to analyze large datasets and identify complex patterns that may not be apparent through traditional methods, leading to the design of novel molecules with optimized properties for a wide range of applications.
Q & A
Q. What are the key physicochemical properties of 4-propylbenzaldehyde, and how can they be experimentally determined?
this compound (C₁₀H₁₂O, MW: 148.20 g/mol) has a density of 1.005 g/mL at 25°C and a refractive index of 1.532 . Critical parameters like solubility, melting/boiling points, and vapor pressure are not widely reported, necessitating experimental determination. For solubility, use gravimetric analysis or HPLC-based methods in polar/non-polar solvents. Differential Scanning Calorimetry (DSC) can determine melting points, while gas chromatography (GC) under controlled conditions can estimate boiling points .
Q. What synthetic routes are available for this compound, and how can purity be validated?
A common approach involves Friedel-Crafts alkylation of benzaldehyde derivatives with propyl halides under Lewis acid catalysis (e.g., AlCl₃). Post-synthesis, purity can be assessed using HPLC with UV detection (λ ~270 nm for aldehyde groups) or GC-MS to identify byproducts like unreacted precursors or oxidation products (e.g., 4-propylbenzoic acid) . Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity by analyzing aldehyde proton signals (δ ~9.8-10.0 ppm) and aromatic/alkyl regions .
Q. Which spectroscopic techniques are optimal for characterizing this compound?
- FT-IR : Confirm the aldehyde group via C=O stretch (~1700 cm⁻¹) and aromatic C-H stretches (~3000 cm⁻¹).
- NMR : ¹H NMR reveals aromatic protons (δ 7.6-8.0 ppm, para-substitution pattern) and the propyl chain (δ 0.9-1.6 ppm).
- MS : Electron Ionization (EI-MS) shows molecular ion peaks at m/z 148 (M⁺) and fragmentation patterns (e.g., loss of CHO group, m/z 119) .
Advanced Research Questions
Q. How can this compound be tracked as an intermediate in microbial biodegradation pathways?
In studies like Bacillus sp. SG2-mediated cypermethrin degradation, this compound arises as a transient intermediate . To monitor its formation:
- Sampling : Collect time-course samples from microbial cultures and extract with ethyl acetate.
- Analytical Tools : Use LC-MS/MS (MRM mode) for selective detection (e.g., transition m/z 148 → 119) or GC-MS with derivatization (e.g., oxime formation) to stabilize the aldehyde.
- Kinetics : Calculate degradation rates using pseudo-first-order models and correlate with microbial growth curves .
Q. How can contradictory data on this compound’s environmental persistence be resolved?
Conflicting reports may arise from varying experimental conditions (e.g., pH, temperature). Resolve discrepancies by:
- Standardized Assays : Conduct OECD 301/302 tests under controlled aerobic/anaerobic conditions.
- Advanced Analytics : Employ isotope-labeled this compound (¹³C-labeled) to trace mineralization via CO₂ evolution assays.
- QSAR Modeling : Predict half-life using logP (experimental: ~2.5) and electronic parameters (e.g., Hammett constants) to assess hydrolysis/oxidation susceptibility .
Q. What computational methods predict this compound’s reactivity in catalytic systems?
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to study electrophilic substitution at the para position.
- Molecular Docking : Simulate interactions with cytochrome P450 enzymes (e.g., CYP101) to predict metabolic pathways.
- Transition State Analysis : Evaluate activation energies for propyl chain oxidation using Gaussian or ORCA software .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
